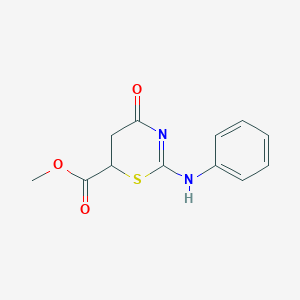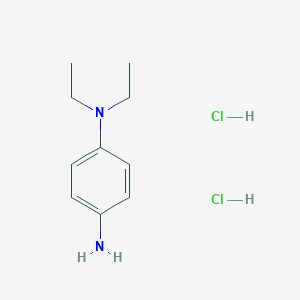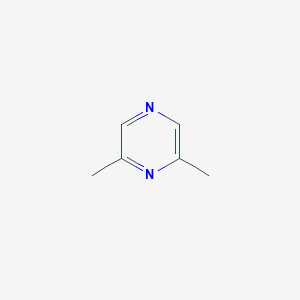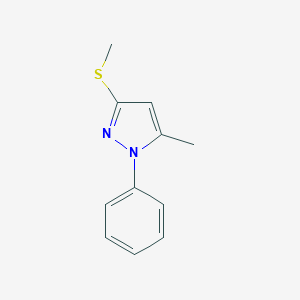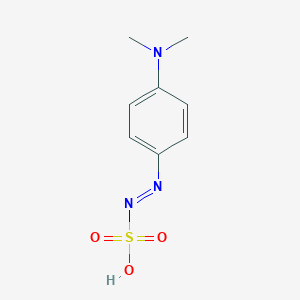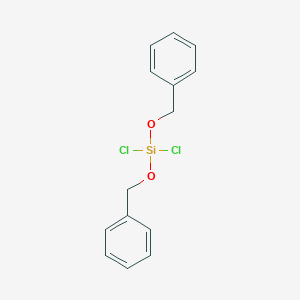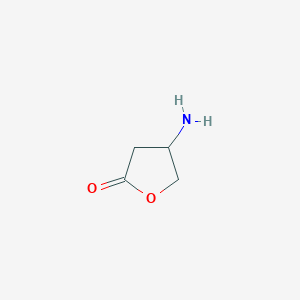
4-Aminodihydro-2(3H)-furanone
Übersicht
Beschreibung
4-Aminodihydro-2(3H)-furanone, also known as 4-aminooxolan-2-one, is a compound with the molecular formula C4H7NO2 . It has an average mass of 101.104 Da and a monoisotopic mass of 101.047676 Da . This compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 4-Aminodihydro-2(3H)-furanone consists of a furanone ring with an amino group attached at the 4-position . The compound’s InChI code is 1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 .Physical And Chemical Properties Analysis
4-Aminodihydro-2(3H)-furanone is a white to yellow solid . It has a molecular weight of 101.1 g/mol. The compound’s InChI code is 1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 .Wissenschaftliche Forschungsanwendungen
Flavor Compounds in Food : Furanones, including 4-hydroxy-3(2H)-furanones, are significant flavor compounds found in highly cooked foodstuffs. They are mainly formed through the Maillard reactions between sugars and amino acids during heating. These compounds contribute to the flavors of various foods, including strawberry, raspberry, pineapple, tomato, soy sauce, and beer. They are also involved in the biosynthesis of ascorbic acid (vitamin C) and erythroascorbic acid in plants and yeast (Slaughter, 1999).
Synthesis of Optically Active Furanones : A method for synthesizing optically active 4-amino-2(5H)-furanones has been discovered. This involves asymmetric alkyne addition to aldehydes and subsequent aliphatic amine addition, producing products with high enantioselectivity. These furanones also undergo facile electrophilic substitution reactions (Zhou, Yu, & Pu, 2009).
Anticancer and Antimicrobial Applications : Certain furanones have shown potent anti-carcinogenic effects in animal diets treated with cancer-inducing compounds. Additionally, some furanones have antioxidant activity comparable to ascorbic acid. Some furanones, like 5-methyl-4-hydroxy-3(2H)-furanone, act as pheromones or deterrents against fungal growth on fruits. Brominated furanones from seaweed prevent bacterial colonization and deter marine herbivores (Slaughter, 1999).
Inhibitors for Bacterial Adhesion : Brominated furanones and other furanone compounds have been used to inhibit bacterial adhesion on surfaces. Furanone derivatives have been immobilized onto poly(styrene-co-maleic anhydride) to fabricate nanofibrous mats with antimicrobial and cell-adhesion inhibition properties (Gule et al., 2012).
Seed Germination Inhibition : The synthesis of 3,4,5-trimethyl-2(5H)-furanone, a seed germination inhibitor with potential agrochemical applications, has been reported. Its efficient synthesis enables large-scale production for agricultural use (Surmont, Verniest, & de Kimpe, 2010).
Safety And Hazards
The safety information for 4-Aminodihydro-2(3H)-furanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . These statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
4-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRUMHFSJJIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminodihydro-2(3H)-furanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
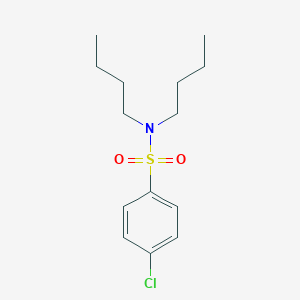
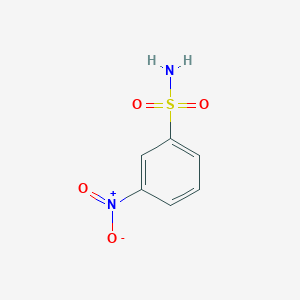

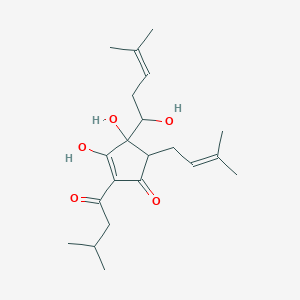
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
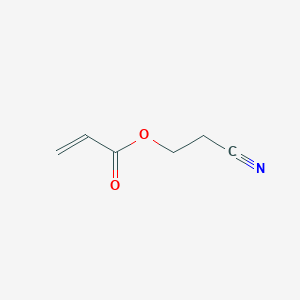
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
